molecular formula C6H11ClF3NO2S B2902877 4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2228604-33-7

4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B2902877
CAS No.: 2228604-33-7
M. Wt: 253.66
InChI Key: CZALUZFAJBIWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H10F3NS.ClH. It is known for its unique structure, which includes a trifluoromethyl group attached to a thian-4-amine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets.

Mode of Action

It’s known that similar compounds can undergo trifluoromethylation, a chemical reaction that introduces a trifluoromethyl group into a molecule . This process can alter the properties of the molecule, potentially affecting its interaction with biological targets.

Result of Action

Similar compounds have shown potential as anticancer agents , suggesting that they may have effects on cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) as a key reagent. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thian-4-amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)thian-4-amine hydrochloride
  • 1,1-Dioxo-4-(trifluoromethyl)thian-4-ol

Uniqueness

4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where such properties are desired .

Properties

IUPAC Name

1,1-dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2S.ClH/c7-6(8,9)5(10)1-3-13(11,12)4-2-5;/h1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZALUZFAJBIWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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